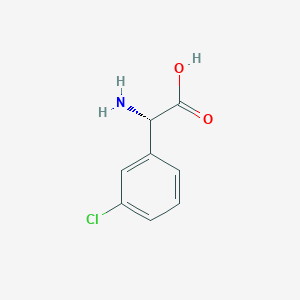

L-3-Chlorophenylglycine

Beschreibung

BenchChem offers high-quality L-3-Chlorophenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-3-Chlorophenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOUENCSVMAGSE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363942 | |

| Record name | L-3-Chlorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119565-00-3 | |

| Record name | L-3-Chlorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-3-Chlorophenylglycine: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of L-3-Chlorophenylglycine, a non-proteinogenic amino acid with significant potential in neuroscience research and as a chiral building block in pharmaceutical development. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical nature, synthesis, and biological relevance, grounded in established scientific principles and methodologies.

Molecular Architecture and Fundamental Properties

L-3-Chlorophenylglycine, systematically named (2S)-2-amino-2-(3-chlorophenyl)acetic acid, is a chiral molecule distinguished by a glycine backbone with a 3-chlorophenyl substituent at the α-carbon.[1][2] This substitution is critical to its unique chemical and biological properties. The presence of the chlorine atom on the phenyl ring influences the compound's electronic distribution and steric hindrance, which in turn dictates its interactions with biological targets.[3]

The L-enantiomer, with the (S)-configuration at the α-carbon, is of particular interest in biological systems due to the stereospecificity of many enzymes and receptors.

Chemical and Physical Data Summary

A compilation of the core physicochemical properties of L-3-Chlorophenylglycine is presented below. These parameters are fundamental for its application in experimental settings, influencing everything from solvent selection to dosage calculations.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | [2] |

| Synonyms | L-(+)-3-Chlorophenylglycine, (S)-2-Amino-2-(3-chlorophenyl)acetic acid | [1] |

| CAS Number | 119565-00-3 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Predicted pKa | Acidic: ~1.8-2.2, Basic: ~9.0-9.5 | |

| Melting Point | Data for the racemic mixture (DL-3-Chlorophenylglycine) is reported around 220-230 °C. The melting point for the pure L-enantiomer may vary. | [4] |

| Solubility | Sparingly soluble in water. Soluble in dilute aqueous acids and bases. Solubility in organic solvents is generally low but can be enhanced by derivatization. |

Stereoselective Synthesis of L-3-Chlorophenylglycine

The biological activity of chlorophenylglycine derivatives is often highly dependent on their stereochemistry. Therefore, the asymmetric synthesis of the L-enantiomer is of paramount importance. While various methods for the synthesis of arylglycines have been developed, a common and effective approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

Conceptual Workflow for Asymmetric Synthesis

The following diagram illustrates a conceptual workflow for the asymmetric synthesis of L-3-Chlorophenylglycine, a strategy that ensures high enantiomeric purity. The rationale behind this multi-step process is to control the stereochemistry at the α-carbon, a critical factor for its biological function.

Caption: Conceptual workflow for the asymmetric synthesis of L-3-Chlorophenylglycine.

Detailed Experimental Protocol: Asymmetric Strecker Synthesis

This protocol outlines a representative method for the asymmetric synthesis of L-3-Chlorophenylglycine, adapted from established methodologies for α-amino acid synthesis.

Step 1: Formation of Chiral Imine

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzaldehyde (1 equivalent) and a chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol, 1 equivalent) in an anhydrous solvent such as toluene.

-

Add a dehydrating agent (e.g., magnesium sulfate) and stir the mixture at room temperature for 2-4 hours to facilitate the formation of the chiral imine.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Cyanation

-

Dissolve the crude chiral imine in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethylsilyl cyanide (TMSCN, 1.1 equivalents) to the cooled imine solution.

-

Stir the reaction mixture at -78 °C for 4-6 hours. The chiral auxiliary directs the cyanide addition to one face of the imine, leading to a diastereomeric excess of the desired α-aminonitrile.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Deprotection

-

Subject the crude α-aminonitrile to acidic hydrolysis by refluxing in a solution of concentrated hydrochloric acid (e.g., 6 M HCl) for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the cleaved chiral auxiliary.

-

Adjust the pH of the aqueous layer to the isoelectric point of L-3-Chlorophenylglycine (typically around pH 6) using a base (e.g., ammonium hydroxide).

-

The desired L-3-Chlorophenylglycine will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield the enantiomerically enriched product.

-

The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

L-3-Chlorophenylglycine and its analogs are of significant interest in neuroscience due to their structural similarity to the excitatory neurotransmitter glutamate. This structural analogy allows them to interact with glutamate receptors, which are pivotal in mediating synaptic transmission and plasticity in the central nervous system.

Interaction with Glutamate Receptors

Phenylglycine derivatives have been shown to act as ligands for various subtypes of glutamate receptors, including both ionotropic (e.g., NMDA receptors) and metabotropic glutamate receptors (mGluRs). The specific activity of L-3-Chlorophenylglycine is an area of active research, with evidence suggesting it may act as a partial agonist at the glycine co-agonist site of the NMDA receptor.[5][6]

Partial agonism is a nuanced mechanism of action where the ligand binds to and activates the receptor, but only elicits a partial response compared to a full agonist.[6] This can be therapeutically advantageous, as it allows for the modulation of receptor activity without causing over-excitation, which can lead to excitotoxicity and neuronal damage.[6]

The following diagram illustrates the proposed interaction of L-3-Chlorophenylglycine at the NMDA receptor.

Caption: Proposed mechanism of L-3-Chlorophenylglycine as a partial agonist at the NMDA receptor.

Potential Therapeutic Applications

The ability of L-3-Chlorophenylglycine to modulate NMDA receptor activity suggests its potential as a research tool and a scaffold for the development of novel therapeutics for neurological and psychiatric disorders where glutamate signaling is dysregulated. These may include conditions such as:

-

Schizophrenia: Hypofunction of NMDA receptors is implicated in the pathophysiology of schizophrenia, and partial agonists could help to restore normal receptor function.[6]

-

Neurodegenerative Diseases: Modulating excitotoxicity by partial agonism at NMDA receptors could be a neuroprotective strategy in diseases like Alzheimer's and Parkinson's disease.

-

Anxiety Disorders: Fine-tuning glutamatergic neurotransmission may help to alleviate symptoms of anxiety.

Experimental Methodologies for Studying L-3-Chlorophenylglycine

To elucidate the precise pharmacological profile of L-3-Chlorophenylglycine, a combination of in vitro and in vivo experimental techniques is employed.

In Vitro Assays

Radioligand Binding Assays: This technique is used to determine the affinity of L-3-Chlorophenylglycine for specific receptor binding sites.[7][8][9]

-

Objective: To quantify the binding affinity (Ki) of L-3-Chlorophenylglycine to the glycine binding site of the NMDA receptor.

-

Methodology:

-

Prepare synaptic membrane fractions from a relevant brain region (e.g., rat cortex).

-

Incubate the membranes with a radiolabeled ligand known to bind to the glycine site (e.g., [³H]glycine or a specific antagonist) in the presence of varying concentrations of L-3-Chlorophenylglycine.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

The concentration of L-3-Chlorophenylglycine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).

-

Electrophysiology (Patch-Clamp): This technique directly measures the effect of L-3-Chlorophenylglycine on the ion channel function of NMDA receptors.

-

Objective: To characterize the functional activity of L-3-Chlorophenylglycine as a partial agonist.

-

Methodology:

-

Use cultured neurons or cells expressing recombinant NMDA receptors.

-

Establish a whole-cell patch-clamp recording configuration.

-

Apply a saturating concentration of glutamate and varying concentrations of L-3-Chlorophenylglycine to the cell.

-

Measure the resulting ion current through the NMDA receptor channel.

-

A partial agonist will elicit a submaximal current response compared to a full agonist like glycine.

-

In Vivo Studies

In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insights into the effects of L-3-Chlorophenylglycine on neurochemistry.[10][11][12][13]

-

Objective: To assess the impact of systemic or local administration of L-3-Chlorophenylglycine on extracellular levels of glutamate and other neurotransmitters in specific brain regions.

-

Methodology:

-

Surgically implant a microdialysis probe into a target brain region (e.g., hippocampus or prefrontal cortex) of a laboratory animal (e.g., a rat).

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Collect the dialysate samples, which contain small molecules from the extracellular fluid that have diffused across the probe's semipermeable membrane.

-

Administer L-3-Chlorophenylglycine (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Analyze the collected dialysate samples for neurotransmitter concentrations using a sensitive analytical technique such as HPLC coupled with mass spectrometry (LC-MS/MS).

-

Conclusion and Future Directions

L-3-Chlorophenylglycine is a molecule of considerable interest, bridging the fields of synthetic organic chemistry and neuropharmacology. Its defined stereochemistry and potential to modulate the glutamatergic system, particularly as a partial agonist at the NMDA receptor, make it a valuable tool for researchers. Future investigations should focus on further elucidating its precise mechanism of action on different NMDA receptor subtypes, exploring its in vivo efficacy in animal models of neurological disorders, and utilizing its chiral structure as a scaffold for the design of novel and more potent therapeutic agents. The methodologies outlined in this guide provide a robust framework for advancing our understanding and application of this intriguing compound.

References

-

2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730. PubChem. [Link]

-

(2S)-2-amino-2-(3-chlorophenyl)aceticacid. MySkinRecipes. [Link]

-

Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. PubMed Central. [Link]

-

What are NMDA receptor partial agonists and how do they work?. Patsnap Synapse. [Link]

-

(2S)-2-amino-2-(2-chlorophenyl)acetic acid. PubChem. [Link]

-

Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]

-

Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. PubMed Central. [Link]

-

Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. PubMed Central. [Link]

-

Overview of Brain Microdialysis. PubMed Central. [Link]

-

Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS. PubMed Central. [Link]

-

Kinetic basis of partial agonism at NMDA receptors. PubMed Central. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

-

L-3-Chlorophenylglycine | C8H8ClNO2 | CID 1515291. PubChem. [Link]

-

Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. PubMed. [Link]

-

Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. [Link]

-

(S)-2-Amino-2-(3-chlorophenyl)acetic acid | 119565-00-3. AA Blocks. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Synthesis and biological evaluation of 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles as novel glycine transporter 1 inhibitors. PubMed. [Link]

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. [Link]

-

Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubMed Central. [Link]

-

Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. ResearchGate. [Link]

-

Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium. PubMed. [Link]

-

Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. [Link]

-

DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. CP Lab Safety. [Link]

-

Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

-

2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. L-3-Chlorophenylglycine | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]

- 7. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-3-Chlorophenylglycine: From Discovery to Application

Foreword: The Emergence of Non-Proteinogenic Amino Acids in Drug Discovery

The central dogma of molecular biology elegantly describes the translation of genetic code into the canonical 20 amino acids that form the basis of proteins. However, the chemical diversity of life extends far beyond this core set. Non-proteinogenic amino acids (NPAAs), which are not encoded in the genetic blueprint, represent a vast and largely untapped reservoir of molecular functionality.[1] These unique building blocks, found in all domains of life, serve as metabolic intermediates, signaling molecules, and components of natural toxins and antibiotics.[1] In the realm of medicinal chemistry, the deliberate incorporation of NPAAs into peptide-based therapeutics has become a powerful strategy to enhance stability, potency, and bioavailability.[2][3] L-3-Chlorophenylglycine, the subject of this guide, emerges from this exciting field as a synthetic NPAA with significant potential in drug development. This document provides a comprehensive overview of its discovery, synthesis, and analytical characterization, tailored for researchers and professionals in the pharmaceutical sciences.

Section 1: The Genesis of L-3-Chlorophenylglycine - A Historical Perspective

The precise historical moment of the first synthesis of L-3-Chlorophenylglycine is not extensively documented in publicly available literature. Its discovery is best understood within the broader context of the exploration of NPAAs as valuable synthons in organic chemistry and drug discovery. The development of synthetic methodologies for creating unnatural amino acids has been a continuous effort, driven by the need to modulate the properties of peptides and other pharmacologically active molecules.

The journey of NPAAs from curiosities of nature to indispensable tools for drug developers has been propelled by advancements in synthetic and analytical chemistry.[1] Compounds like L-3-Chlorophenylglycine are products of this evolution, designed to introduce specific steric and electronic properties into a target molecule. The chloro- substitution on the phenyl ring, for instance, can significantly influence the pharmacokinetic profile of a compound.

Section 2: Physicochemical Properties of L-3-Chlorophenylglycine

A foundational understanding of the physicochemical properties of L-3-Chlorophenylglycine is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[2] |

| Molecular Weight | 185.61 g/mol | PubChem[2] |

| CAS Number | 119565-00-3 | PubChem[2] |

| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | PubChem[2] |

| Synonyms | (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID, L-(+)-3-Chlorophenylglycine | PubChem[2] |

Section 3: Synthesis of L-3-Chlorophenylglycine - A Methodological Deep Dive

The synthesis of enantiomerically pure L-3-Chlorophenylglycine presents a significant challenge due to the potential for racemization. Methodologies generally involve either asymmetric synthesis or the resolution of a racemic mixture.

Racemic Synthesis of 3-Chlorophenylglycine

A common route to racemic 3-chlorophenylglycine is the Strecker synthesis or a related multicomponent reaction.

Conceptual Workflow for Racemic Synthesis:

Caption: Generalized workflow for the Strecker synthesis of racemic 3-chlorophenylglycine.

Detailed Protocol for Racemic Synthesis (Illustrative):

-

Step 1: Formation of the α-aminonitrile. To a solution of 3-chlorobenzaldehyde in a suitable solvent (e.g., methanol/water), add ammonium chloride and sodium cyanide. The reaction is typically stirred at a controlled temperature.

-

Step 2: Hydrolysis. The resulting α-aminonitrile intermediate is then subjected to hydrolysis, usually under acidic or basic conditions, to yield the racemic amino acid, DL-3-Chlorophenylglycine.

-

Step 3: Isolation and Purification. The product is isolated by adjusting the pH to its isoelectric point, causing precipitation. Further purification can be achieved by recrystallization.

Enantioselective Synthesis and Resolution

Obtaining the desired L-enantiomer requires a chiral approach. This can be achieved through asymmetric synthesis or, more commonly, by resolving the racemic mixture.

3.2.1 Enzymatic Resolution of DL-3-Chlorophenylglycine

Enzymatic resolution is a highly efficient and environmentally friendly method for obtaining enantiomerically pure amino acids. Penicillin G acylase is an enzyme that has been successfully employed for the resolution of similar racemic amino acid derivatives.[4]

Workflow for Enzymatic Resolution:

Caption: Conceptual workflow for the enzymatic resolution of DL-3-Chlorophenylglycine.

Detailed Protocol for Enzymatic Resolution (Illustrative):

-

Step 1: N-Acetylation. The racemic DL-3-Chlorophenylglycine is first N-acetylated using acetic anhydride or another suitable acetylating agent.

-

Step 2: Enzymatic Hydrolysis. The resulting N-acetyl-DL-3-chlorophenylglycine is then subjected to enzymatic hydrolysis using an immobilized penicillin G acylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-3-Chlorophenylglycine.

-

Step 3: Separation. The reaction mixture, now containing L-3-Chlorophenylglycine and unreacted D-N-acetyl-3-chlorophenylglycine, is separated based on the differing solubility and charge properties of the two components.

-

Step 4: Racemization and Recycling (Optional but Recommended). The recovered D-N-acetyl-3-chlorophenylglycine can be racemized under appropriate conditions and recycled back into the process to improve the overall yield of the desired L-enantiomer. A Chinese patent describes a similar chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester, highlighting the industrial applicability of this approach.[5]

Section 4: Analytical Characterization - Ensuring Enantiomeric Purity

The confirmation of the enantiomeric purity of L-3-Chlorophenylglycine is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Workflow for Chiral HPLC Analysis:

Caption: Generalized workflow for the chiral HPLC analysis of 3-chlorophenylglycine enantiomers.

Detailed Protocol for Chiral HPLC Analysis (Illustrative):

-

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.

-

Chiral Stationary Phase (CSP): A cellulose-based CSP, such as CHIRALCEL-ODH®, is often effective for the separation of amino acid enantiomers.[6]

-

Mobile Phase: A normal phase elution mode using a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation to ensure reliable results.

Section 5: Biological Activity and Therapeutic Potential

While specific biological targets for L-3-Chlorophenylglycine are not extensively documented in public literature, its structural motifs suggest potential areas of investigation. As a derivative of glycine, it could be explored for its effects on the central nervous system.[7] Furthermore, the incorporation of L-3-Chlorophenylglycine into peptides can confer unique properties. The chloro-substituent can enhance metabolic stability by blocking sites of enzymatic degradation and can also influence binding affinity to biological targets through halogen bonding and other non-covalent interactions.

The broader class of sulfonylglycine derivatives, which share some structural similarity, are known to exhibit a range of biological activities, including enzyme inhibition.[1][7] This suggests that L-3-Chlorophenylglycine could serve as a valuable building block in the design of novel protease or kinase inhibitors.[1]

L-3-Chlorophenylalanine, a closely related compound, is utilized in the design of peptide-based drugs targeting specific biological pathways, which highlights the potential of chlorinated amino acids in enhancing therapeutic efficacy.[8]

Section 6: Future Directions and Conclusion

L-3-Chlorophenylglycine represents a compelling, albeit underexplored, building block for medicinal chemistry and drug discovery. Its true potential lies in its strategic incorporation into peptide and peptidomimetic therapeutics. Future research should focus on:

-

Elucidation of Specific Biological Targets: High-throughput screening and target identification studies are needed to uncover the specific biological pathways and molecular targets modulated by L-3-Chlorophenylglycine and its derivatives.

-

Systematic Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of peptides containing L-3-Chlorophenylglycine will be crucial to understanding how this NPAA influences biological activity and pharmacokinetic properties.

-

Development of Optimized Synthesis Protocols: Further refinement of enantioselective synthetic routes will be important for making this compound more accessible for research and development.

References

-

Asymmetric synthesis of arylglycines. ACS Publications. Accessed January 7, 2026. [Link]

-

L-3-Chlorophenylglycine | C8H8ClNO2 | CID 1515291. PubChem. Accessed January 7, 2026. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Accessed January 7, 2026. [Link]

-

L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026. [Link]

-

Enzymic resolution of DL-phenylglycine | Request PDF. ResearchGate. Accessed January 7, 2026. [Link]

-

A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

-

Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF. ResearchGate. Accessed January 7, 2026. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Accessed January 7, 2026. [Link]

-

Chiral HPLC Separations. Phenomenex. Accessed January 7, 2026. [Link]

- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.

-

Identification of small peptides and glycinamide that inhibit melanin synthesis using a positional scanning synthetic peptide combinatorial library. PubMed. Accessed January 7, 2026. [Link]

-

To protect peptide pharmaceuticals against peptidases. PubMed. Accessed January 7, 2026. [Link]

- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.

-

Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. ResearchGate. Accessed January 7, 2026. [Link]

-

Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Accessed January 7, 2026. [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Accessed January 7, 2026. [Link]

-

Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. Accessed January 7, 2026. [Link]

-

Enantioselective synthesis of a 3'-dephenylcryptophycin synthon. PubMed. Accessed January 7, 2026. [Link]

-

Feature Collection in Peptide Therapeutics: Current Applications and Future Directions. MDPI. Accessed January 7, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. L-3-Chlorophenylglycine | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to L-3-Chlorophenylglycine: Synthesis, Analysis, and Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-3-Chlorophenylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and neuroscience. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, stereoselective synthesis, analytical methodologies, and its emerging role as a modulator of excitatory neurotransmission.

Core Chemical Identity and Physicochemical Properties

L-3-Chlorophenylglycine, systematically named (2S)-2-amino-2-(3-chlorophenyl)acetic acid, is a chiral molecule distinguished by a phenylglycine scaffold with a chlorine atom at the meta position of the aromatic ring. This substitution is critical, as it significantly influences the molecule's steric and electronic properties, which in turn dictates its biological activity.

The definitive identifier for this specific enantiomer is its Chemical Abstracts Service (CAS) number: 119565-00-3 .[1] It is crucial to distinguish this from the racemic mixture, DL-3-Chlorophenylglycine (CAS No. 7292-71-9), as the biological effects of amino acids are often stereospecific.[2][3]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 119565-00-3 | PubChem[1] |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 185.61 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | PubChem[1] |

| Melting Point | 232°C | ChemicalBook |

| Appearance | Off-white solid | --- |

| SMILES | C1=CC(=CC(=C1)Cl)N | PubChem[1] |

| InChIKey | MGOUENCSVMAGSE-ZETCQYMHSA-N | PubChem[1] |

Stereoselective Synthesis of L-3-Chlorophenylglycine

The biological utility of L-3-Chlorophenylglycine is intrinsically linked to its stereochemistry. Therefore, obtaining high enantiomeric purity is the primary goal of any synthetic strategy. Two principal routes are commonly employed: asymmetric synthesis and enzymatic resolution of a racemic mixture.

Asymmetric Synthesis from 3-Chlorobenzaldehyde

A common laboratory-scale approach involves the Strecker synthesis or related methodologies, starting from 3-chlorobenzaldehyde. The key to achieving enantioselectivity is the use of a chiral auxiliary or a chiral catalyst.

Caption: Workflow for enzymatic resolution of phenylglycines.

Application in Neuroscience: A Modulator of Glutamate Receptors

The structural similarity of phenylglycine derivatives to the neurotransmitter glutamate positions them as valuable tools for studying glutamatergic signaling. These compounds often act as competitive antagonists or allosteric modulators at glutamate receptors, which are broadly classified into ionotropic (iGluR) and metabotropic (mGluR) receptors.

Potential Mechanism of Action

While specific pharmacological data for L-3-Chlorophenylglycine is not extensively published, its analogs, such as various phosphonophenylglycines, are well-characterized as antagonists of metabotropic glutamate receptors. [4]Specifically, phenylglycine derivatives have been instrumental in elucidating the roles of Group I and Group III mGluRs. [5][6]

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Antagonists of mGluRs are investigated for their therapeutic potential in conditions characterized by excessive glutamate activity, such as epilepsy and excitotoxic neuronal injury. [4][6]The activation of Group III mGluRs, for instance, is shown to be neuroprotective. [6]* NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, an ionotropic receptor, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. [7]Phenylglycine derivatives can act as antagonists at either the glutamate or the glycine binding site. [8]Antagonism at the NMDA receptor is a key mechanism for certain anesthetics and is being explored for the treatment of depression and neurodegenerative diseases. [9][10] Given its structure, L-3-Chlorophenylglycine is hypothesized to act as a competitive antagonist at the glutamate binding site of certain mGluR or NMDA receptor subtypes. The 3-chloro substitution likely modulates its binding affinity and selectivity compared to unsubstituted L-phenylglycine. Researchers can utilize this compound to probe the physiological roles of these receptors in specific neural circuits and to validate them as drug targets.

Caption: Hypothesized antagonistic action at glutamate receptors.

Analytical Quality Control: Ensuring Enantiomeric Purity

Verifying the enantiomeric purity of L-3-Chlorophenylglycine is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column Selection: Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec® CHIROBIOTIC® T), are highly effective for the direct analysis of underivatized amino acids. [11]These columns operate in polar ionic, polar organic, or reversed-phase modes.

-

Mobile Phase Preparation: A typical mobile phase for separating phenylglycine enantiomers consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid or acetic acid). A common starting point is 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. [11]3. Sample Preparation: Accurately weigh and dissolve the L-3-Chlorophenylglycine sample in the mobile phase. A concentration of ~1 mg/mL is standard. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm or 270 nm.

-

-

System Suitability: Inject a standard of the racemic DL-3-Chlorophenylglycine to determine the retention times of both the L- and D-enantiomers and to calculate the resolution factor. The D-enantiomer is typically more strongly retained on teicoplanin-based CSPs. [11]6. Data Analysis: Analyze the chromatogram of the L-3-Chlorophenylglycine sample. The enantiomeric excess is calculated using the peak areas of the L- and D-enantiomers:

-

e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

-

Safety, Handling, and Storage

As a laboratory chemical, L-3-Chlorophenylglycine must be handled with appropriate precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds (e.g., 2-chlorophenylglycine, 4-chlorophenylglycine) provides a reliable basis for safety protocols. [12][13][14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [13]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [12]Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12][13]* First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * Inhalation: Move person into fresh air. [12] * Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of significant exposure or if symptoms persist, seek medical attention. [12][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

-

Conclusion

L-3-Chlorophenylglycine is a valuable chiral building block with significant potential, particularly in the field of neuroscience drug discovery. Its synthesis requires careful control of stereochemistry, achievable through asymmetric methods or enzymatic resolution. As a structural analog of glutamate, it serves as a powerful tool for investigating the complex pharmacology of mGluR and NMDA receptors. Rigorous analytical control, primarily through chiral HPLC, is essential to ensure the enantiomeric purity required for reliable biological and pharmaceutical research. Adherence to strict safety protocols is necessary for its handling and storage. This guide provides the foundational knowledge for researchers to effectively synthesize, analyze, and apply this compound in their advanced research endeavors.

References

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/sdsitems.action?partNumber=AC434310050&productDescription=4-CHLORO-DL-PHENYLGLYCINE+98%25+5G&vendorId=VN00032119&countryCode=US&language=en

- HIMEDIA. (n.d.). Material Safety Data Sheet. Retrieved from https://www.himedialabs.com/HML/images/msds/RM8096.pdf

- Aldrich. (2024, September 7). SAFETY DATA SHEET. Retrieved from https://www.sigmaaldrich.com/US/en/sds/aldrich/489522

- Salt, T. (n.d.). Evaluation of agonists and antagonists acting at Group I metabotropic glutamate receptors in the thalamus in vivo. Tom Salt's Home Page. Retrieved from http://www.bristol.ac.

- PubChem. (n.d.). L-3-Chlorophenylglycine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1515291

- AK Scientific, Inc. (n.d.). DL-2-(4-Chlorophenyl)glycine Safety Data Sheet. Retrieved from https://www.aksci.com/sds/DL-2-(4-Chlorophenyl)glycine_sds.pdf

- ResearchGate. (2025, August 7). Enzymic resolution of DL-phenylglycine. Retrieved from https://www.researchgate.net/publication/230777596_Enzymic_resolution_of_DL-phenylglycine

- ResearchGate. (n.d.). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Retrieved from https://www.researchgate.

- Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from https://www.phenomenex.com/Content/Images/products/chiral-columns/chiral-guidebook.pdf

- Google Patents. (n.d.). CN106083628A - A kind of method preparing p-chlorophenylglycine. Retrieved from https://patents.google.

- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Retrieved from https://patents.google.

- PubMed. (1996, August 22). Activation of group III metabotropic glutamate receptors is neuroprotective in cortical cultures. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8887682/

- Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from https://en.wikipedia.org/wiki/NMDA_receptor_antagonist

- Tocris Bioscience. (n.d.). NMDA Receptor Antagonists. Retrieved from https://www.tocris.com/pharmacology/nmda-receptor-antagonists

- PubMed. (n.d.). Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11756041/

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/138/931/reporter-29-4-chiral-hplc-analysis.pdf

- ResearchGate. (2025, August 7). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Retrieved from https://www.researchgate.net/publication/230777595_Resolution_of_racemic_2-chlorophenyl_glycine_with_immobilized_penicillin_G_acylase

- Google Patents. (n.d.). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. Retrieved from https://patents.google.

- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV1P0160

- PubMed. (n.d.). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8940032/

- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from https://www.sigmaaldrich.

- PubMed Central. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381330/

- PubMed Central. (n.d.). Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4208003/

- ChemicalBook. (n.d.). 3-Chlorobenzaldehyde synthesis. Retrieved from https://www.chemicalbook.com/synthesis/587-04-2.htm

- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from https://www.chromatographytoday.

- Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved from https://patents.google.

- PubMed. (n.d.). Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11078179/

- Simson Pharma Limited. (n.d.). 3-chlorophenylglycine. Retrieved from https://www.simsonpharma.com/product/3-chlorophenylglycine

- ResearchGate. (2025, August 6). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. Retrieved from https://www.researchgate.net/publication/287042880_Resolution_of_N-Acetyl-DL-3-methoxy-alanine_by_Immobilized_Cells_with_Aminoacylase

- PubMed. (2024, August 1). Activation of Metabotropic Glutamate Receptor 3 Modulates Thalamo-accumbal Transmission and Rescues Schizophrenia-Like Physiological and Behavioral Deficits. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38061467/

- United States Biological. (n.d.). 269437 3-Chlorophenylglycine CAS: 7292-71-9.

- CP Lab Safety. (n.d.). DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. Retrieved from https://www.cplabsafety.com/dl-3-chlorophenyl-glycine-min-98-100-grams.html

Sources

- 1. L-3-Chlorophenylglycine | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Group I metabotropic glutamate receptors in the thalamus [ucl.ac.uk]

- 6. Activation of group III metabotropic glutamate receptors is neuroprotective in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. himediadownloads.com [himediadownloads.com]

- 14. aksci.com [aksci.com]

The Synthesis of L-3-Chlorophenylglycine and Its Derivatives: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to L-3-Chlorophenylglycine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. We will delve into the foundational chemical principles and practical execution of classical racemic syntheses, including the Strecker and Bucherer-Bergs reactions, and critically examine advanced asymmetric strategies for the enantioselective production of the desired L-isomer. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of L-3-Chlorophenylglycine

L-3-Chlorophenylglycine is a valuable chiral building block in medicinal chemistry. Its incorporation into peptide and non-peptide scaffolds can significantly modulate the pharmacological properties of a molecule. The presence of the chlorine atom on the phenyl ring can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1] This amino acid and its derivatives are key intermediates in the synthesis of various therapeutic agents, including anticoagulants and other bioactive compounds.[2] The stereochemistry at the alpha-carbon is crucial for biological activity, making the enantioselective synthesis of the L-isomer a primary objective for pharmaceutical development.

Racemic Synthesis of 3-Chlorophenylglycine: The Classical Approaches

The initial synthesis of 3-Chlorophenylglycine typically results in a racemic mixture (a 1:1 mixture of L- and D-enantiomers). Two of the most established methods for this are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[3] The reaction begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[4]

Mechanism:

The reaction proceeds through the formation of an imine from 3-chlorobenzaldehyde and ammonia. The imine is then attacked by a cyanide ion to form an α-aminonitrile. Finally, acidic or basic hydrolysis of the nitrile group yields the carboxylic acid functionality of 3-chlorophenylglycine.[5]

Caption: General workflow of the Strecker synthesis.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[6] These hydantoin intermediates can then be hydrolyzed to yield the desired amino acid.

Mechanism:

The reaction begins with the formation of a cyanohydrin from 3-chlorobenzaldehyde and cyanide. This is followed by a reaction with ammonium carbonate to form an aminonitrile, which then cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to form a 5-(3-chlorophenyl)hydantoin. Subsequent hydrolysis of the hydantoin ring yields DL-3-chlorophenylglycine.[7]

Caption: General workflow of the Bucherer-Bergs reaction.

Asymmetric Synthesis of L-3-Chlorophenylglycine

To obtain the biologically active L-enantiomer, several asymmetric strategies can be employed. These methods either directly produce the L-isomer or resolve the racemic mixture.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

A powerful approach to enantioselective synthesis is the use of a chiral auxiliary. In the context of the Strecker reaction, a chiral amine can be used instead of ammonia.[8] This leads to the formation of diastereomeric α-aminonitriles, which can be separated. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically pure amino acid. (R)-phenylglycine amide has been shown to be an effective chiral auxiliary in this context.

Caption: Workflow for asymmetric Strecker synthesis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For the resolution of DL-3-chlorophenylglycine, Penicillin G acylase is a commonly used enzyme.[9]

The racemic amino acid is first N-acylated (e.g., with a phenylacetyl group). The resulting N-acetyl-DL-3-chlorophenylglycine is then treated with immobilized Penicillin G acylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-3-chlorophenylglycine unreacted. The free L-3-chlorophenylglycine can then be separated from the unreacted D-enantiomer.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of L-3-Chlorophenylglycine: A Selective Tool for Probing Metabotropic Glutamate Receptor Function

This guide provides an in-depth technical overview of L-3-Chlorophenylglycine (L-3-CPG), a phenylglycine derivative with significant potential as a research tool in neuroscience. We will delve into its core mechanism of action as a metabotropic glutamate receptor (mGluR) antagonist, explore its potential applications in preclinical models of neurological and psychiatric disorders, and provide detailed experimental protocols for its synthesis and use in laboratory settings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage L-3-CPG to advance our understanding of glutamatergic signaling in health and disease.

Introduction: The Significance of L-3-Chlorophenylglycine in Glutamate Research

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability. The mGluR family is composed of eight subtypes (mGluR1-8), which are further classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.

The development of selective ligands for these receptor subtypes is paramount to dissecting their individual physiological and pathophysiological roles. L-3-Chlorophenylglycine emerges as a valuable pharmacological tool in this context. As a derivative of phenylglycine, it belongs to a class of compounds known to interact with mGluRs. While comprehensive pharmacological data for L-3-CPG itself is still emerging, the well-characterized selectivity of other phenylglycine derivatives for specific mGluR subtypes strongly suggests its potential as a selective antagonist. This guide will synthesize the available information and provide a framework for its application in neuroscience research.

Physicochemical Properties and Synthesis

A thorough understanding of the chemical characteristics of L-3-CPG is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of L-3-Chlorophenylglycine

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | PubChem |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 185.61 g/mol | PubChem[1] |

| CAS Number | 119565-00-3 | PubChem[1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in aqueous solutions, solubility can be enhanced by pH adjustment | General knowledge |

| Storage | Store at 2-8°C, protected from light and moisture | General knowledge |

Proposed Synthesis Protocol

The following is a proposed laboratory-scale synthesis method for L-3-Chlorophenylglycine, adapted from established procedures for similar chlorophenylglycine derivatives.[2][3] This protocol should be performed by trained chemists in a properly equipped laboratory.

Diagram 1: Proposed Synthesis Workflow for L-3-Chlorophenylglycine

Caption: A three-stage workflow for the synthesis of L-3-Chlorophenylglycine.

Step-by-Step Methodology:

-

Strecker Synthesis of Racemic 3-Chlorophenylglycine:

-

In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde in a suitable solvent such as methanol.

-

Add an aqueous solution of ammonium chloride and sodium cyanide to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the formation of the aminonitrile intermediate by thin-layer chromatography (TLC).

-

-

Hydrolysis to Racemic Amino Acid:

-

Carefully add a strong acid, such as hydrochloric acid, to the reaction mixture containing the aminonitrile.

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Neutralize the reaction mixture to precipitate the racemic 3-Chlorophenylglycine.

-

Filter, wash with cold water, and dry the crude product.

-

-

Chiral Resolution:

-

Dissolve the racemic 3-Chlorophenylglycine in a suitable solvent (e.g., ethanol/water mixture).

-

Add a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts.

-

Allow the solution to cool slowly to facilitate the fractional crystallization of one diastereomer.

-

Isolate the desired diastereomeric salt by filtration.

-

Treat the isolated salt with a base to liberate the free L-3-Chlorophenylglycine.

-

Recrystallize the final product to achieve high purity.

-

Note: The specific reaction conditions, including solvent, temperature, and reaction times, should be optimized for the best yield and purity.

Mechanism of Action: Antagonism of Metabotropic Glutamate Receptors

The primary pharmacological action of L-3-Chlorophenylglycine is believed to be the antagonism of metabotropic glutamate receptors. While a detailed binding profile for L-3-CPG is not yet available in the public domain, studies on structurally related phenylglycine derivatives provide strong evidence for their interaction with mGluRs, particularly those in Group III.

For instance, the radiolabeled phenylglycine antagonist, [3H]CPPG, has been shown to bind with high affinity and selectivity to the mGluR8a subtype, with a K(D) of 183 nM.[1][4] This suggests that the phenylglycine scaffold is a promising backbone for developing subtype-selective mGluR ligands. It is plausible that the chloro- substitution at the 3-position of the phenyl ring in L-3-CPG confers a unique selectivity profile across the eight mGluR subtypes.

Diagram 2: L-3-Chlorophenylglycine's Hypothesized Mechanism of Action

Caption: L-3-CPG is hypothesized to block presynaptic mGluRs, thereby disinhibiting glutamate release.

Further research is critically needed to fully characterize the binding affinities (Ki or IC50 values) of L-3-CPG at all eight mGluR subtypes to establish its precise selectivity profile.

Potential Research Applications

The ability to selectively modulate mGluR function opens up numerous avenues for research into the underlying mechanisms of various neurological and psychiatric disorders. Based on the known roles of mGluRs, L-3-Chlorophenylglycine is a promising tool for investigating the following conditions:

Traumatic Brain Injury (TBI)

Rationale: Following a traumatic brain injury, there is a massive, excitotoxic release of glutamate, which contributes significantly to secondary neuronal damage.[5] Metabotropic glutamate receptors are intricately involved in modulating this pathological cascade. Antagonism of specific mGluRs could potentially mitigate the detrimental effects of excessive glutamate.

Proposed Experimental Approach:

-

In Vivo TBI Model (Controlled Cortical Impact):

-

Induce a controlled cortical impact injury in rodents.

-

Administer L-3-CPG systemically or directly into the brain at various time points post-injury.

-

Assess neurological outcomes using behavioral tests such as the Morris water maze for cognitive function and the rotarod test for motor coordination.

-

Perform histological analysis of brain tissue to quantify lesion volume and neuronal cell death.

-

Schizophrenia

Rationale: The glutamate hypofunction hypothesis of schizophrenia posits that a deficit in glutamatergic signaling, particularly through NMDA receptors, contributes to the symptoms of the disorder.[6] Metabotropic glutamate receptors are key regulators of glutamatergic and dopaminergic neurotransmission, both of which are dysregulated in schizophrenia. The development of novel treatments for schizophrenia is exploring the modulation of the glutamate system.[7] Animal models are crucial in this research.[8]

Proposed Experimental Approach:

-

Animal Models of Schizophrenia:

-

Utilize pharmacological models, such as sub-chronic administration of NMDA receptor antagonists like phencyclidine (PCP) or ketamine, to induce schizophrenia-like behaviors in rodents.[9]

-

Administer L-3-CPG and assess its ability to reverse or prevent the development of deficits in prepulse inhibition (a measure of sensorimotor gating), social interaction, and cognitive tasks.

-

Employ in vivo microdialysis to measure the effects of L-3-CPG on dopamine and glutamate levels in brain regions implicated in schizophrenia, such as the prefrontal cortex and striatum.

-

Experimental Protocols

The following are generalized protocols that can be adapted for the use of L-3-Chlorophenylglycine in a research setting.

In Vitro Electrophysiology: Brain Slice Recordings

This protocol describes how to assess the effect of L-3-CPG on synaptic transmission in acute brain slices.[10][11][12][13]

Diagram 3: Electrophysiology Experimental Workflow

Caption: A workflow for assessing the electrophysiological effects of L-3-CPG.

Step-by-Step Methodology:

-

Slice Preparation:

-

Anesthetize a rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus or prefrontal cortex) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Obtain whole-cell patch-clamp recordings from neurons of interest.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).

-

-

Drug Application:

-

Bath apply L-3-Chlorophenylglycine at the desired concentration (e.g., 1-100 µM) and record the changes in synaptic currents.

-

To investigate its effect on presynaptic glutamate release, a paired-pulse stimulation protocol can be employed. An increase in the paired-pulse ratio following L-3-CPG application would suggest a presynaptic mechanism of action.

-

-

Data Analysis:

-

Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after drug application.

-

In Vivo Behavioral Assessment in Rodents

This protocol provides a general framework for assessing the behavioral effects of L-3-CPG in rodents.

Step-by-Step Methodology:

-

Animal Handling and Habituation:

-

Handle animals for several days prior to the experiment to reduce stress.

-

Habituate the animals to the testing apparatus to minimize novelty-induced effects.

-

-

Drug Administration:

-

Dissolve L-3-Chlorophenylglycine in a suitable vehicle (e.g., saline).

-

Administer the drug via the desired route (e.g., intraperitoneal injection, oral gavage, or intracerebroventricular infusion).

-

-

Behavioral Testing:

-

At a predetermined time after drug administration, place the animal in the testing apparatus.

-

Record the relevant behavioral parameters using automated tracking software or manual scoring.

-

Examples of behavioral tests include:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Elevated Plus Maze: To measure anxiety-like behavior.

-

Novel Object Recognition Test: To evaluate learning and memory.

-

-

-

Data Analysis:

-

Compare the behavioral performance of the L-3-CPG-treated group to a vehicle-treated control group.

-

Conclusion and Future Directions

L-3-Chlorophenylglycine represents a promising pharmacological tool for the investigation of metabotropic glutamate receptor function. Its potential selectivity as an antagonist makes it particularly valuable for dissecting the roles of specific mGluR subtypes in synaptic plasticity, neuronal excitability, and the pathophysiology of CNS disorders.

Future research should focus on a comprehensive pharmacological characterization of L-3-CPG, including its binding affinities and functional activities at all eight mGluR subtypes. Furthermore, in vivo studies utilizing this compound in well-established animal models of neurological and psychiatric diseases are warranted to validate its therapeutic potential. The detailed protocols provided in this guide offer a starting point for researchers to explore the diverse applications of L-3-Chlorophenylglycine in advancing our understanding of the complex world of glutamatergic neurotransmission.

References

- PubChem. (n.d.). L-3-Chlorophenylglycine. National Center for Biotechnology Information.

- Naples, M. A., & Hampson, D. R. (2001). Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. Neuropharmacology, 40(2), 170–177.

- Brain & Behavior Research Foundation. (2017, June 5). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models.

- Santa Cruz Biotechnology, Inc. (n.d.). DL-(3-Chlorophenyl)glycine.

- Murphy, C., Mosley, I., Jo, K., Zhang, K., & Aiken, T. (n.d.). Traumatic Brain Injury: Novel Methods for in Vitro and in Vivo Assessment of Drug Candidates. CORE.

- Xiong, Y., Mahmood, A., & Chopp, M. (2013). Animal models of traumatic brain injury. Nature Reviews Neuroscience, 14(2), 128–142.

- Wetsel, W. C., et al. (2017). A new class of 5-HT2C receptor inhibitors show efficacy in animal models of schizophrenia. Neuropsychopharmacology, 42(8), 1633–1645.

- Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370–3377.

- Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia.

- CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents. (n.d.).

- Cebak, J. E., et al. (2017). Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection. Journal of Neurotrauma, 34(7), 1302–1317.

- Linaro, D., Couto, J., & Giugliano, M. (2019). Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond. Journal of Visualized Experiments, (145), e58543.

- Serra, G., et al. (2023). Electrophysiological recordings. protocols.io.

- An, D., & Abe, K. (2024). Brain Injury and Neurodegeneration: Molecular, Functional, and Translational Approach 3.0. International Journal of Molecular Sciences, 25(1), 543.

- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents. (n.d.).

- Fisher, M. (2012). Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia. European Neuropsychopharmacology, 22(10), 747–754.

- Santa Cruz Biotechnology, Inc. (n.d.). DL-(3-Chlorophenyl)glycine.

- Jones, C. A., Watson, D. J. G., & Fone, K. C. F. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1162–1194.

- Bigler, E. D. (2007). In Vivo Characterization of Traumatic Brain Injury Neuropathology with Structural and Functional Neuroimaging.

- Kraus, L., et al. (2021). Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. Journal of Visualized Experiments, (175), e61085.

- Wang, J. (2024). Electrophysiological recording from Brain Slices Protocol v1. protocols.io.

- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. (n.d.).

- Liu, J., et al. (2022). In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine-Learning-Based Approach. Physical Chemistry Chemical Physics, 24(26), 15993–16004.

- Soiza-Reilly, M., & Isaacson, J. S. (2021). A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex. STAR Protocols, 2(1), 100293.

- Okamoto, T., et al. (2000). Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes. British Journal of Pharmacology, 130(7), 1621–1628.

- Malherbe, P., et al. (2003). Molecular Determinants of High Affinity Binding to Group III Metabotropic Glutamate Receptors. Journal of Biological Chemistry, 278(10), 8340–8347.

Sources

- 1. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]

- 3. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]

- 8. imprs-tp.mpg.de [imprs-tp.mpg.de]

- 9. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Electrophysiological recordings [protocols.io:443]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

The Mechanistic Landscape of L-3-Chlorophenylglycine: A Technical Guide for CNS Research Professionals

Foreword: Unraveling the Modulatory Role of L-3-Chlorophenylglycine in Glutamatergic Neurotransmission

The intricate signaling network of the central nervous system (CNS) is predominantly governed by the excitatory neurotransmitter glutamate. Fine-tuning this system is critical for maintaining neuronal homeostasis and plasticity. Metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors, are key players in this modulatory process. Phenylglycine derivatives have emerged as a significant class of synthetic ligands that exhibit diverse activities at these receptors. This technical guide provides an in-depth exploration of the prevailing theories on the mechanism of action of L-3-Chlorophenylglycine, a member of this chemical class. We will delve into the experimental evidence that substantiates its role as a competitive antagonist, primarily targeting Group III mGluRs, and discuss the downstream consequences of this interaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-3-Chlorophenylglycine's pharmacological profile and its potential as a tool for dissecting glutamatergic signaling in the CNS.

I. Core Mechanistic Theory: Competitive Antagonism at Group III Metabotropic Glutamate Receptors

The principal hypothesis regarding the mechanism of action of L-3-Chlorophenylglycine is its function as a competitive antagonist at specific metabotropic glutamate receptors. Evidence strongly points towards its selective activity at Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gi/o proteins. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates neurotransmitter release.

The structure-activity relationship (SAR) of phenylglycine derivatives is critical in determining their agonist and antagonist properties at different mGluR subtypes. The nature and position of substituents on the phenyl ring, as well as modifications to the glycine backbone, dictate the binding affinity and efficacy.[1] For instance, carboxyphenylglycine derivatives often exhibit antagonist activity at Group I mGluRs and agonist activity at Group II mGluRs.[1] Alpha-methylation or alpha-ethylation of these carboxyphenylglycine derivatives can convert the agonist property at mGluR2 to an antagonist one.[1]

While direct and comprehensive binding data for L-3-Chlorophenylglycine across all mGluR subtypes remains to be fully elucidated in publicly accessible literature, the pharmacological profile of structurally related compounds provides significant insight. A notable example is (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG), a potent and selective antagonist of Group II and III mGluRs, with a roughly 20-fold selectivity for Group III.[2] Specifically, radiolabeled CPPG has shown a high level of specific binding to mGluR8a.[3] This suggests that L-3-Chlorophenylglycine, as a phenylglycine derivative, likely shares this affinity for Group III mGluRs.

Downstream Signaling Cascade: Inhibition of Adenylyl Cyclase

The antagonism of Group III mGluRs by L-3-Chlorophenylglycine is predicted to block the endogenous ligand, glutamate, from binding and activating the receptor. This, in turn, prevents the Gi/o protein-mediated inhibition of adenylyl cyclase.[4] Consequently, in the presence of a stimulatory signal, intracellular cAMP levels would be higher than if the receptor were activated by an agonist. This modulation of the cAMP signaling pathway is a key consequence of L-3-Chlorophenylglycine's mechanism of action and can have widespread effects on neuronal function, including the regulation of ion channel activity and gene expression.

The following diagram illustrates the proposed signaling pathway affected by L-3-Chlorophenylglycine:

Figure 2. Workflow for a competitive radioligand binding assay.

Quantitative Data Summary (Hypothetical)

| mGluR Subtype | Group | Hypothetical Ki (µM) for L-3-Chlorophenylglycine |

| mGluR1 | I | >100 |

| mGluR5 | I | >100 |

| mGluR2 | II | 50 |

| mGluR3 | II | 75 |

| mGluR4 | III | 5 |

| mGluR6 | III | 10 |

| mGluR7 | III | 15 |

| mGluR8 | III | 2 |

Functional Assays: Assessing Antagonist Potency

Functional assays are crucial to confirm that the binding of L-3-Chlorophenylglycine to the receptor translates into a functional antagonism. For Group III mGluRs, this is typically assessed by measuring the compound's ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay

-

Cell Culture and Treatment:

-

Culture cells stably expressing the Group III mGluR of interest.

-

Pre-incubate the cells with varying concentrations of L-3-Chlorophenylglycine.

-

Stimulate the cells with a known concentration of an appropriate Group III mGluR agonist (e.g., L-AP4) in the presence of forskolin (an adenylyl cyclase activator).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the L-3-Chlorophenylglycine concentration.

-

Determine the IC50 value, which represents the concentration of L-3-Chlorophenylglycine that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Electrophysiology: Investigating Effects on Neuronal Excitability

Electrophysiological recordings from neurons in brain slices can provide direct evidence of the functional consequences of L-3-Chlorophenylglycine's action. By recording from presynaptic terminals or postsynaptic neurons, it is possible to observe how the compound modulates synaptic transmission.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Brain Slice Preparation:

-

Prepare acute brain slices from a relevant brain region (e.g., hippocampus or cortex) of a rodent.

-

Maintain the slices in artificial cerebrospinal fluid (aCSF).

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber and perfuse with aCSF.

-

Using a glass micropipette, establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).

-

-

Pharmacological Manipulation:

-